molecular formula C11H10N2O4 B3076959 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid CAS No. 1042796-32-6

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid

Cat. No. B3076959
CAS RN: 1042796-32-6
M. Wt: 234.21 g/mol
InChI Key: APLUCKKOWGIGJR-UHFFFAOYSA-N
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Description

The compound “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid” is a heterocyclic compound. It has an empirical formula of C10H8N2O3 and a molecular weight of 204.18 .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring attached to a benzoic acid group via a methoxy bridge . The 1,2,4-oxadiazole ring also carries a methyl group .

Scientific Research Applications

Synthesis Methodology

A study developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, employing thermal heterocyclization. This process involves the interaction of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) and subsequent base-promoted cycle opening of the intermediate 3H,5H-[1,2,4]oxadiazolo[3,4-a]isoindole-3,5-dione. The method showcases the utility of 3-(hydroxyimino)isoindolin-1-ones as starting materials for preparing vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds, highlighting a novel approach in the field of synthetic chemistry (Tkachuk et al., 2020).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives, including structures similar to 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid, has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds form protective layers on metal surfaces, showcasing a mix of physisorption and chemisorption mechanisms. This finding indicates potential applications in industrial settings where corrosion resistance is crucial (Ammal et al., 2018).

Liquid Crystalline Properties

The synthesis and characterization of compounds containing the 1,2,4-oxadiazole moiety, including those structurally related to this compound, have been explored for their mesomorphic behaviors. Studies on such compounds reveal the influence of different terminal groups and the central oxadiazole ring on their liquid crystalline properties, indicating potential applications in advanced materials and display technologies (Ali & Tomi, 2018).

Solid-phase Synthesis

The solid-phase synthesis of 1,2,4-oxadiazoles, involving benzoic acids bound to the Wang linker on a polystyrene resin, highlights an efficient approach to creating compounds with the 1,2,4-oxadiazole ring. This methodology provides a basis for the rapid and scalable synthesis of derivatives, including those related to this compound, for various research and industrial applications (Sams & Lau, 1999).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactivity, elucidation of its mechanism of action, and assessment of its physical and chemical properties. Additionally, given the wide range of biological activities exhibited by oxadiazoles, it would be interesting to explore the potential biological applications of this compound .

properties

IUPAC Name

3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-12-10(17-13-7)6-16-9-4-2-3-8(5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLUCKKOWGIGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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